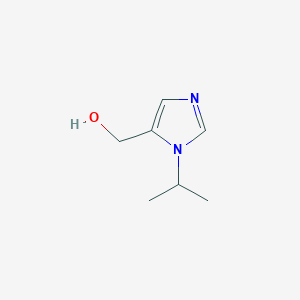

(1-Isopropyl-1H-imidazol-5-YL)methanol

概要

説明

“(1-Isopropyl-1H-imidazol-5-YL)methanol” is a chemical compound with the molecular formula C7H12N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “(1-Isopropyl-1H-imidazol-5-YL)methanol” is represented by the SMILES string OCC1=CN=CN1C(C)C . The InChI code for this compound is 1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3 .

科学的研究の応用

Synthesis of Novel Compounds :

- (1-Isopropyl-1H-imidazol-5-YL)methanol and similar compounds have been used as precursors in the synthesis of various biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

- It plays a role in the synthesis of substituted imidazopyrazines, where its nitrogen atom intercepts the nascent nitrilium ion, directing the reaction towards the formation of imidazopyrazines (Galli et al., 2019).

Chelating Ligands and Coordination Chemistry :

- The compound is used in the preparation of bipyridine analogues for conjugate formation with the 99mTc(I)-tricarbonyl complex, a process relevant in coordination chemistry (Schweifer et al., 2010).

Crystal Structure Studies :

- The compound has been involved in studies to understand crystal structures of various imidazole derivatives, contributing to a deeper understanding of molecular geometry and interactions (Fernandes et al., 2007).

Solvation Process and Solute-Solvent Interactions :

- Research on the solvation process and solute-solvent interactions of imidazole compounds, including 1-Isopropyl-imidazole, provides insights into the thermodynamics and intermolecular interactions in various solvents (Herrera-Castro & Torres, 2019).

Corrosion Inhibition Studies :

- Imidazole-based molecules, similar to 1-Isopropyl-imidazole, have been studied for their potential as corrosion inhibitors in acidic mediums, which is significant in materials science (Costa et al., 2021).

Antimicrobial Activity :

- Derivatives of imidazole, including those similar to 1-Isopropyl-1H-imidazol-5-YL)methanol, have been synthesized and evaluated for their antimicrobial activity, which is important in pharmaceutical and medicinal chemistry (Maheta, Patel, & Naliapara, 2012).

Catalysis and Green Chemistry :

- Imidazole derivatives, akin to 1-Isopropyl-imidazol-5-YL)methanol, are explored as catalysts in the synthesis of organic compounds, contributing to green chemistry and sustainable synthesis methods (Nazari et al., 2014).

Safety and Hazards

“(1-Isopropyl-1H-imidazol-5-YL)methanol” is classified under GHS07. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye protection .

特性

IUPAC Name |

(3-propan-2-ylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPSVGKOIVAXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608820 | |

| Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80304-46-7 | |

| Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)